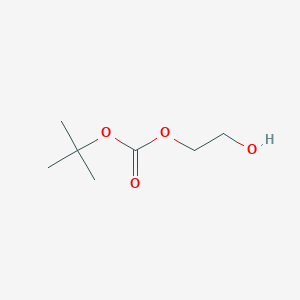
Tert-butyl 2-hydroxyethyl carbonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 2-hydroxyethyl carbonate is an organic compound with the molecular formula C7H14O4 It is a carbonate ester derived from tert-butyl alcohol and 2-hydroxyethanol
Preparation Methods
Synthetic Routes and Reaction Conditions
Tert-butyl 2-hydroxyethyl carbonate can be synthesized through the reaction of tert-butyl chloroformate with 2-hydroxyethanol in the presence of a base such as pyridine or triethylamine. The reaction typically proceeds at room temperature and yields the desired carbonate ester after purification .
Industrial Production Methods
In an industrial setting, the preparation of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-hydroxyethyl carbonate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, it can hydrolyze to produce tert-butyl alcohol and 2-hydroxyethanol.
Transesterification: It can react with other alcohols to form different carbonate esters.
Decomposition: Under thermal conditions, it can decompose to release carbon dioxide and form tert-butyl alcohol and 2-hydroxyethanol.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, water.
Transesterification: Alcohols, acid or base catalysts.
Decomposition: Elevated temperatures.
Major Products Formed
Hydrolysis: Tert-butyl alcohol, 2-hydroxyethanol.
Transesterification: Various carbonate esters.
Decomposition: Tert-butyl alcohol, 2-hydroxyethanol, carbon dioxide.
Scientific Research Applications
Tert-butyl 2-hydroxyethyl carbonate has several applications in scientific research:
Chemistry: Used as a protecting group for alcohols and amines in organic synthesis.
Biology: Investigated for its potential use in drug delivery systems due to its ability to release active compounds under specific conditions.
Medicine: Explored for its role in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of polymers and as a solvent in various industrial processes
Mechanism of Action
The mechanism of action of tert-butyl 2-hydroxyethyl carbonate involves its ability to undergo hydrolysis and release tert-butyl alcohol and 2-hydroxyethanol. This hydrolysis can be catalyzed by acids or bases and is influenced by the presence of water. The released compounds can then participate in further chemical reactions, making this compound a versatile intermediate in organic synthesis .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl carbamate: Similar in structure but contains a carbamate group instead of a carbonate group.
Tert-butyl chloroformate: Used as a reagent in the synthesis of tert-butyl 2-hydroxyethyl carbonate.
Ethyl 2-hydroxyethyl carbonate: Similar in structure but contains an ethyl group instead of a tert-butyl group.
Uniqueness
This compound is unique due to its combination of the tert-butyl group and the 2-hydroxyethyl group, which imparts specific reactivity and stability. This makes it particularly useful as a protecting group and in the synthesis of complex organic molecules .
Properties
Molecular Formula |
C7H14O4 |
|---|---|
Molecular Weight |
162.18 g/mol |
IUPAC Name |
tert-butyl 2-hydroxyethyl carbonate |
InChI |
InChI=1S/C7H14O4/c1-7(2,3)11-6(9)10-5-4-8/h8H,4-5H2,1-3H3 |
InChI Key |
XTLUOZCORWVQAR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)OCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















